molecular formula C30H36N8O4 B8218139 (S)-Linagliptintert-ButylEster

(S)-Linagliptintert-ButylEster

Cat. No.: B8218139
M. Wt: 572.7 g/mol
InChI Key: PQEIZFATTRGTNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Linagliptintert-ButylEster is a chemical compound that belongs to the class of dipeptidyl peptidase-4 (DPP-4) inhibitors. It is a derivative of linagliptin, which is used in the treatment of type 2 diabetes mellitus. The esterification with tert-butyl group enhances its stability and bioavailability, making it a valuable compound in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Linagliptintert-ButylEster typically involves the esterification of linagliptin with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves the following steps:

  • Dissolution of linagliptin in an appropriate solvent like dichloromethane.
  • Addition of tert-butyl alcohol and the acid catalyst.
  • Stirring the reaction mixture at room temperature or slightly elevated temperatures.
  • Purification of the product using techniques like recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: (S)-Linagliptintert-ButylEster undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield linagliptin and tert-butyl alcohol.

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under specific conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Agents like potassium permanganate or chromium trioxide.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products Formed:

    Hydrolysis: Linagliptin and tert-butyl alcohol.

    Oxidation: Oxidized derivatives of linagliptin.

    Substitution: Various alkyl or aryl derivatives of linagliptin.

Scientific Research Applications

(S)-Linagliptintert-ButylEster has several applications in scientific research:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its potential effects on cellular processes and enzyme inhibition.

    Medicine: Explored for its therapeutic potential in treating type 2 diabetes mellitus and other metabolic disorders.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

The mechanism of action of (S)-Linagliptintert-ButylEster involves the inhibition of dipeptidyl peptidase-4 (DPP-4) enzyme. By inhibiting DPP-4, the compound increases the levels of incretin hormones, which in turn enhance insulin secretion and decrease glucagon release. This leads to improved glycemic control in patients with type 2 diabetes mellitus. The molecular targets include the active site of the DPP-4 enzyme, where the compound binds and prevents the enzyme from degrading incretin hormones.

Comparison with Similar Compounds

(S)-Linagliptintert-ButylEster can be compared with other DPP-4 inhibitors such as:

  • Sitagliptin
  • Saxagliptin
  • Alogliptin

Uniqueness:

  • Stability: The tert-butyl ester group enhances the stability of the compound compared to other DPP-4 inhibitors.
  • Bioavailability: The esterification improves the bioavailability, making it more effective at lower doses.
  • Selectivity: It exhibits high selectivity for the DPP-4 enzyme, reducing the risk of off-target effects.

Properties

IUPAC Name

tert-butyl N-[1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N8O4/c1-7-8-16-37-24-25(34-27(37)36-15-11-12-20(17-36)32-28(40)42-30(3,4)5)35(6)29(41)38(26(24)39)18-23-31-19(2)21-13-9-10-14-22(21)33-23/h9-10,13-14,20H,11-12,15-18H2,1-6H3,(H,32,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEIZFATTRGTNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C2=C(N=C1N3CCCC(C3)NC(=O)OC(C)(C)C)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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